molecular formula C7H7BrN4O B6336108 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide CAS No. 1211432-06-2

5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide

Cat. No. B6336108
M. Wt: 243.06 g/mol
InChI Key: IZENIRDSPSBYJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide, also known as PODA-HBr, is a synthetic compound that has a wide range of applications in scientific research. It is a versatile molecule that can be used as a reagent in various reactions, and has a wide range of biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide involves the reaction of 4-cyanopyridine with hydrazine hydrate to form 4-amino-3-cyanopyridine, which is then reacted with ethyl chloroformate to form 4-(2-chloroformyl)pyridine. This intermediate is then reacted with sodium azide and copper(I) iodide to form 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine, which is finally converted to the hydrobromide salt by reaction with hydrobromic acid.

Starting Materials
4-cyanopyridine, hydrazine hydrate, ethyl chloroformate, sodium azide, copper(I) iodide, hydrobromic acid

Reaction
4-cyanopyridine + hydrazine hydrate -> 4-amino-3-cyanopyridine, 4-amino-3-cyanopyridine + ethyl chloroformate -> 4-(2-chloroformyl)pyridine, 4-(2-chloroformyl)pyridine + sodium azide + copper(I) iodide -> 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine, 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine + hydrobromic acid -> 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide

Scientific Research Applications

5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide is a versatile reagent that has a wide range of applications in scientific research. It is used in the synthesis of a range of compounds, including peptides, amino acids, and nucleotides. It is also used in the synthesis of polymers, and as a catalyst in organic reactions. 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide is also used in the study of enzyme inhibitors, and as a fluorescent label for imaging and tracking of molecules.

Mechanism Of Action

5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide acts as a nucleophilic reagent, meaning that it is capable of reacting with electron-rich species such as nucleophiles. This allows it to react with a wide range of substrates, including proteins, nucleic acids, and other molecules. 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide can also act as a catalyst in organic reactions, allowing for the synthesis of a variety of compounds.

Biochemical And Physiological Effects

5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases, and to inhibit the growth of bacteria. It has also been shown to have antifungal activity, and to have an inhibitory effect on cancer cell growth. Additionally, 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide has several advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available in many forms, including powder, solution, and solid. It is also relatively stable, and can be stored for extended periods of time without degradation. Additionally, it is non-toxic, and can be handled safely in the laboratory.
However, there are some limitations to the use of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide in laboratory experiments. It is not soluble in water, and so must be dissolved in a suitable solvent, such as methanol or ethanol. Additionally, it is sensitive to light and heat, and so must be stored in a cool, dark place.

Future Directions

The potential applications of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide in scientific research are vast. It has already been used to synthesize a variety of compounds, and to study enzyme inhibitors and fluorescent labels. It also has potential applications in drug design, as it has been shown to have inhibitory effects on cancer cell growth and enzyme activity. Additionally, it has potential applications in the development of new polymers and materials, and in the study of biochemical and physiological processes.

properties

IUPAC Name

5-pyridin-4-yl-1,3,4-oxadiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O.BrH/c8-7-11-10-6(12-7)5-1-3-9-4-2-5;/h1-4H,(H2,8,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZENIRDSPSBYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide

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